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Compound of Interest

Compound Name: 1-(Bromoacetyl)piperidine

Cat. No.: B154447 Get Quote

1-(Bromoacetyl)piperidine, also known by its IUPAC name 2-Bromo-1-(piperidin-1-

yl)ethanone, is a halogenated amide that has carved a significant niche as a versatile building

block in the landscape of organic synthesis and medicinal chemistry.[1][2] Its utility stems from

the dual functionality embedded within its structure: a stable piperidine ring, a highly sought-

after motif in pharmaceuticals, and a reactive α-bromoacetyl group, which serves as a potent

electrophilic handle for covalent bond formation.

The piperidine scaffold itself is considered a "privileged structure" in drug discovery, appearing

in numerous clinically approved drugs targeting a wide array of conditions, from central nervous

system disorders to cancer.[3][4][5] The incorporation of this ring can enhance metabolic

stability, modulate lipophilicity, and provide a three-dimensional vector for interacting with

biological targets.[5] 1-(Bromoacetyl)piperidine provides a direct and efficient means of

introducing this valuable piperidinoyl-methyl moiety into target molecules, making it an

indispensable tool for researchers, scientists, and drug development professionals. This guide

offers a detailed exploration of its chemical properties, synthesis, reactivity, and safe handling,

providing the field-proven insights necessary for its effective application.

Core Chemical and Physical Properties
The fundamental properties of 1-(Bromoacetyl)piperidine dictate its behavior in both storage

and reaction environments. It is a solid at room temperature, a characteristic that simplifies

handling and weighing compared to volatile liquid reagents.[6]
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Property Value Source

IUPAC Name
2-bromo-1-piperidin-1-

ylethanone
[1]

CAS Number 1796-25-4 [1][2]

Molecular Formula C₇H₁₂BrNO [1][2]

Molecular Weight 206.08 g/mol [1][2]

Appearance Solid [6]

Melting Point 38-40 °C [2]

Boiling Point ~285 °C (estimated) [2]

Density ~1.42 g/cm³ (estimated) [7]

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge

[style=bold];

} Figure 1: Chemical Structure of 1-(Bromoacetyl)piperidine.

Spectroscopic Profile
While specific vendor-supplied spectra may vary, the structural features of 1-
(Bromoacetyl)piperidine give rise to a predictable and characteristic spectroscopic signature,

essential for reaction monitoring and quality control.

¹H NMR: The proton NMR spectrum is characterized by distinct regions. The protons on the

piperidine ring typically appear as a series of multiplets in the δ 1.5-1.7 ppm (for the β and γ

protons) and δ 2.8-3.5 ppm (for the α protons adjacent to the nitrogen) regions, similar to the

spectrum of piperidine itself.[8] The most downfield and synthetically relevant signal is a

sharp singlet corresponding to the two protons of the bromomethyl group (-CH₂Br), expected

to appear around δ 4.0 ppm due to the deshielding effects of both the adjacent carbonyl

group and the bromine atom.

¹³C NMR: The carbon spectrum will show the characteristic carbonyl carbon of the amide at

approximately δ 165-170 ppm. The brominated methylene carbon (-CH₂Br) will appear
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further upfield, typically around δ 25-30 ppm. The carbons of the piperidine ring will be found

in the δ 24-47 ppm range.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp

absorption band between 1630 and 1680 cm⁻¹, which is characteristic of the C=O stretching

vibration of a tertiary amide.

Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecule will exhibit

a distinctive molecular ion peak cluster due to the presence of bromine's two stable isotopes,

⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively).

This results in two peaks of almost equal intensity at m/z = 205 and m/z = 207.

Synthesis and Reactivity: The Art of Application
Synthetic Pathways
1-(Bromoacetyl)piperidine is readily synthesized through standard organic chemistry

transformations. The most direct and common laboratory method is the Schotten-Baumann

acylation of piperidine with a bromoacetyl halide.

Common Synthetic Routes:

Acylation with Bromoacetyl Halide: The reaction of piperidine with bromoacetyl chloride or

bromoacetyl bromide in the presence of a base (like triethylamine, pyridine, or aqueous

NaOH) to neutralize the HBr byproduct.[7] This is highly efficient and the preferred

laboratory-scale method.

Bromination of N-Acetylpiperidine: The α-bromination of 1-acetylpiperidine using a

brominating agent such as N-Bromosuccinimide (NBS) under radical initiation (Wohl-Ziegler

reaction).[7]

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded,

fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica",

color="#5F6368"];

} Figure 2: General workflow for the synthesis of 1-(Bromoacetyl)piperidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b154447?utm_src=pdf-body
http://chemchart.com/1-bromoacetyl-piperidine-detail.html
http://chemchart.com/1-bromoacetyl-piperidine-detail.html
https://www.benchchem.com/product/b154447?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocol: Synthesis via Acylation
Causality: This protocol utilizes the high nucleophilicity of the secondary amine in piperidine to

attack the electrophilic carbonyl carbon of bromoacetyl chloride. A non-nucleophilic base is

essential to scavenge the HCl generated, preventing protonation of the starting piperidine,

which would render it unreactive. The reaction is run at 0°C initially to control the exothermicity

of the acylation.

Preparation: To a round-bottom flask charged with piperidine (1.0 eq) and an anhydrous

aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a tertiary

amine base like triethylamine (1.1 eq). Cool the mixture to 0°C in an ice bath under an inert

atmosphere (e.g., nitrogen or argon).

Addition: Add bromoacetyl chloride (1.0 eq) dropwise to the stirred solution. Rationale:

Dropwise addition prevents a rapid temperature increase which could lead to side reactions.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the

consumption of the starting piperidine.

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel

and wash the organic layer sequentially with dilute HCl (to remove excess base), saturated

sodium bicarbonate solution (to remove residual acid), and brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter,

and concentrate the solvent under reduced pressure to yield the crude product.

Purification: The crude 1-(Bromoacetyl)piperidine can be purified by silica gel column

chromatography or recrystallization to yield the final product as a solid.

Core Reactivity: The Electrophilic Alkylating Agent
The primary utility of 1-(Bromoacetyl)piperidine lies in its function as a potent electrophile.

The carbon atom bonded to the bromine is highly activated towards nucleophilic attack due to

the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom

itself. This makes it an excellent substrate for Sₙ2 reactions.
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dot graph "Reaction_Mechanism" { rankdir=LR; node [fontname="Helvetica", style=filled]; edge

[fontname="Helvetica"];

} Figure 3: Sₙ2 reaction mechanism of 1-(Bromoacetyl)piperidine with a nucleophile.

This reactivity allows for the facile covalent attachment of the piperidinoyl-methyl group to a

wide range of nucleophiles, including:

Amines: To form substituted glycine amides.

Thiols: To form thioethers, a common strategy for labeling cysteine residues in proteins.

Alcohols/Phenols: To form ethers.

Carboxylates: To form esters.

This makes the compound an invaluable tool for creating libraries of compounds for structure-

activity relationship (SAR) studies in drug discovery.[9]

Applications in Drug Development and Research
The piperidine ring is a cornerstone of modern medicinal chemistry.[4] 1-
(Bromoacetyl)piperidine serves as a key intermediate in the synthesis of pharmaceuticals

and bioactive molecules.[9]

Scaffold Introduction: It is used to introduce the piperidine moiety into more complex

molecules. The piperidine ring can improve the pharmacokinetic profile (ADME properties) of

a drug candidate by modulating its solubility and basicity, which in turn affects absorption and

distribution.[5]

Covalent Inhibitors: Its role as an alkylating agent makes it suitable for designing targeted

covalent inhibitors. By incorporating this reactive fragment into a molecule that selectively

binds to a biological target (e.g., an enzyme's active site), a permanent covalent bond can be

formed with a nearby nucleophilic residue (like cysteine or lysine), leading to irreversible

inhibition.

Chemical Probes: It can be used to synthesize chemical probes for identifying and validating

drug targets. For example, it can be used to attach the piperidine scaffold to reporter tags
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like fluorophores or biotin.

Safety, Handling, and Storage
As a reactive alkylating agent, 1-(Bromoacetyl)piperidine must be handled with appropriate

care. Adherence to safety protocols is mandatory to minimize risk.

Hazard Identification:

GHS Classification: Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2A).[1][10]

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]

[10]

Signal Word: Warning.[1][10]

Handling and Personal Protective Equipment (PPE):

Always handle this compound in a well-ventilated chemical fume hood.[10]

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and

safety glasses or goggles.[10][11]

Avoid breathing dust or fumes.[10]

Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][11]

Do not eat, drink, or smoke in the laboratory area.[10]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

Keep away from incompatible substances such as strong oxidizing agents, strong bases,

and moisture.[10]

First Aid Measures:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,

occasionally lifting the upper and lower eyelids. Get medical attention immediately.[10][11]

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while

removing contaminated clothing. Get medical attention.[10]

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do

NOT induce vomiting.[10]

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for

breathing.[10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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